molecular formula C13H14N2O B13171043 2-{3-[(2-Oxopyrrolidin-1-yl)methyl]phenyl}acetonitrile

2-{3-[(2-Oxopyrrolidin-1-yl)methyl]phenyl}acetonitrile

Cat. No.: B13171043
M. Wt: 214.26 g/mol
InChI Key: ZZZWCGKBIXWHNK-UHFFFAOYSA-N
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Description

2-{3-[(2-Oxopyrrolidin-1-yl)methyl]phenyl}acetonitrile is a chemical compound characterized by the presence of a pyrrolidinone ring attached to a phenylacetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{3-[(2-Oxopyrrolidin-1-yl)methyl]phenyl}acetonitrile typically involves the reaction of 2-oxopyrrolidine with a suitable phenylacetonitrile derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-{3-[(2-Oxopyrrolidin-1-yl)methyl]phenyl}acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2-{3-[(2-Oxopyrrolidin-1-yl)methyl]phenyl}acetonitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{3-[(2-Oxopyrrolidin-1-yl)methyl]phenyl}acetonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • 2-{3-[(2-Oxopyrrolidin-1-yl)methyl]phenyl}acetamide
  • 2-{3-[(2-Oxopyrrolidin-1-yl)methyl]phenyl}propionitrile

Comparison: Compared to similar compounds, 2-{3-[(2-Oxopyrrolidin-1-yl)methyl]phenyl}acetonitrile is unique due to its specific structural configuration, which may confer distinct chemical reactivity and biological activity. The presence of the nitrile group, in particular, can influence its interactions with biological targets and its overall stability.

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

2-[3-[(2-oxopyrrolidin-1-yl)methyl]phenyl]acetonitrile

InChI

InChI=1S/C13H14N2O/c14-7-6-11-3-1-4-12(9-11)10-15-8-2-5-13(15)16/h1,3-4,9H,2,5-6,8,10H2

InChI Key

ZZZWCGKBIXWHNK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)CC2=CC=CC(=C2)CC#N

Origin of Product

United States

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